(4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol (4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
Brand Name: Vulcanchem
CAS No.: 112245-59-7
VCID: VC0055833
InChI: InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1
SMILES: CC1(OCC2C(O1)C(C(O2)OC)O)C
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol

(4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol

CAS No.: 112245-59-7

Main Products

VCID: VC0055833

Molecular Formula: C9H16O5

Molecular Weight: 204.22 g/mol

(4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol - 112245-59-7

CAS No. 112245-59-7
Product Name (4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
IUPAC Name (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
Standard InChI InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1
Standard InChIKey DJPWFPRHHGISOM-HBFKVTOISA-N
Isomeric SMILES CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)O)C
SMILES CC1(OCC2C(O1)C(C(O2)OC)O)C
Canonical SMILES CC1(OCC2C(O1)C(C(O2)OC)O)C
PubChem Compound 13833842
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator